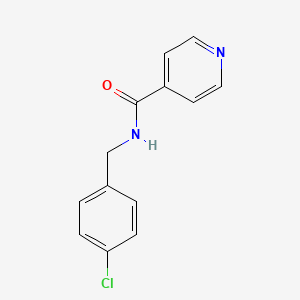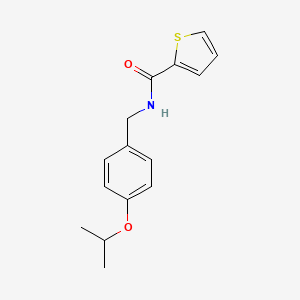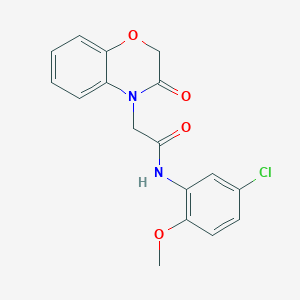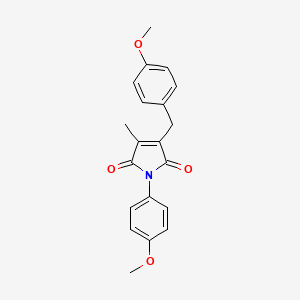![molecular formula C22H26Cl2N2O3S B5885803 N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as AZD8797 and belongs to the class of sulfonamide-based compounds.
Mecanismo De Acción
The exact mechanism of action of AZD8797 is not fully understood, but it is believed to work by inhibiting the activity of a protein called GPR84. This protein is involved in the inflammatory response and is believed to play a role in the development of IBD. By inhibiting the activity of GPR84, AZD8797 can reduce inflammation in the gut and improve symptoms of IBD.
Biochemical and Physiological Effects
Studies have shown that AZD8797 has a number of biochemical and physiological effects. In addition to reducing inflammation, AZD8797 has been shown to reduce the production of cytokines, which are molecules that play a key role in the inflammatory response. Additionally, AZD8797 has been shown to improve gut barrier function, which can help to prevent the entry of harmful substances into the bloodstream.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AZD8797 in lab experiments is that it has been extensively studied and is well-characterized. Additionally, the synthesis method for AZD8797 is well-established, which makes it relatively easy to produce in large quantities. However, one limitation of using AZD8797 in lab experiments is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are a number of potential future directions for research on AZD8797. One area of interest is the development of more effective formulations of the compound that can improve its solubility in water. Additionally, researchers are interested in exploring the potential use of AZD8797 in treating other inflammatory conditions beyond IBD. Finally, there is interest in studying the long-term effects of AZD8797 use and its potential for use in combination with other therapies.
Métodos De Síntesis
The synthesis of AZD8797 involves a multi-step process that has been described in detail in scientific literature. The first step involves the reaction of 2,4-dichlorobenzylamine with 4-methylbenzenesulfonyl chloride to form the intermediate compound. This intermediate is then reacted with 1-azepanone to form the final product, AZD8797. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
AZD8797 has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for inflammatory bowel disease (IBD). Studies have shown that AZD8797 can reduce inflammation in the gut and improve symptoms in animal models of IBD. Additionally, AZD8797 has been studied for its potential use in treating other inflammatory conditions such as rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-[(2,4-dichlorophenyl)methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N2O3S/c1-17-6-10-20(11-7-17)30(28,29)26(15-18-8-9-19(23)14-21(18)24)16-22(27)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVCITBKGMRVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(1-naphthyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5885722.png)

![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)


![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B5885760.png)
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5885767.png)

![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5885815.png)